(3Z)-3-[(2E)-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)hydrazinylidene]-5,5-dimethylcyclohex-1-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{(E)-2-[6,7-dimethoxy-3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinyliden]hydrazono}-5,5-dimethyl-1-cyclohexen-1-ol is a complex organic compound that features a unique structure combining isoquinoline and cyclohexenol moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(E)-2-[6,7-dimethoxy-3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinyliden]hydrazono}-5,5-dimethyl-1-cyclohexen-1-ol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the isoquinoline core, followed by the introduction of the hydrazono group and the cyclohexenol moiety. Common reagents used in these reactions include dimethoxybenzaldehyde, hydrazine derivatives, and cyclohexanone. The reaction conditions often involve the use of acidic or basic catalysts, elevated temperatures, and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption. The scalability of the synthesis is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-{(E)-2-[6,7-dimethoxy-3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinyliden]hydrazono}-5,5-dimethyl-1-cyclohexen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the hydrazono group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring and the cyclohexenol moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes inert atmospheres.
Major Products
The major products formed from these reactions include quinone derivatives, amines, and substituted isoquinoline and cyclohexenol derivatives. These products can have different properties and applications depending on the specific modifications made.
Scientific Research Applications
3-{(E)-2-[6,7-dimethoxy-3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinyliden]hydrazono}-5,5-dimethyl-1-cyclohexen-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-{(E)-2-[6,7-dimethoxy-3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinyliden]hydrazono}-5,5-dimethyl-1-cyclohexen-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: Shares the isoquinoline core but lacks the hydrazono and cyclohexenol moieties.
5,4′-dihydroxy-3,3′-dimethoxy-6,7-methylenedioxyflavone: Contains similar methoxy groups but has a different core structure.
1,6-Dihydroxy-3,7-dimethoxyxanthone: Features similar functional groups but a different overall structure.
Uniqueness
3-{(E)-2-[6,7-dimethoxy-3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinyliden]hydrazono}-5,5-dimethyl-1-cyclohexen-1-ol is unique due to its combination of isoquinoline, hydrazono, and cyclohexenol moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H29N3O3 |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
3-[2-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinyl]-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C21H29N3O3/c1-20(2)11-14(8-15(25)12-20)23-24-19-16-9-18(27-6)17(26-5)7-13(16)10-21(3,4)22-19/h7-9,23H,10-12H2,1-6H3,(H,22,24) |
InChI Key |
JOKAMWNAYSMOBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NNC2=NC(CC3=CC(=C(C=C32)OC)OC)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.